2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNNFFHWQNDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a bromophenoxy group, and an acetamide moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Introduction of Phenoxy Groups : Employing brominated phenols and coupling reactions to attach the phenoxy groups.
- Acetamide Formation : Finalizing the synthesis through acylation reactions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole derivatives found that compounds similar to this compound demonstrated substantial activity against cancer cell lines, including MCF7 (a breast cancer cell line) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In vitro studies have shown that related thiazole compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using the turbidimetric method, revealing promising results for derivatives with similar structures .
The proposed mechanisms of action for these compounds include:
- Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer progression or bacterial growth.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) production leading to cell death in cancer cells.
Case Studies
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins. These studies suggest a favorable interaction with key receptors involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with modifications in the thiazole ring, acetamide side chain, or substituent groups. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Key Analogous Compounds
Key Observations
Substituent Effects on Thiazole Ring: The 4-phenoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in 107b ). This may enhance membrane permeability but reduce solubility. Halogenated aryl groups (e.g., 4-bromophenyl, 3-chloro-4-fluorophenyl) are prevalent in analogs with antimicrobial or kinase-modulating activities .
Acetamide Side Chain Modifications: The 4-bromophenoxy group in the target compound differs from simpler acetamides (e.g., compound 14 ) or electron-withdrawing groups (e.g., thiazolidinedione in 3g ). Bromophenoxy may enhance oxidative stability and π-π stacking in target binding. Compounds with phenoxy or tolyl groups (e.g., 107b, CPN-9) show varied bioactivities, suggesting substituent position critically influences target selectivity .
Biological Activity Trends: Antimicrobial Activity: Thiazole-acetamides with alkyl/aryl groups (e.g., 107b, MIC 6.25 µg/mL) outperform halogenated analogs in bacterial growth inhibition . Enzyme Inhibition: Thiazolidinedione-linked acetamides (e.g., 3g) exhibit stronger α-glucosidase inhibition, while bromophenoxy analogs may favor redox-sensitive pathways like Nrf2 .
Preparation Methods
Purity Enhancement
Spectroscopic Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | Single-step, scalable | Requires halogenated precursors | 65–72% |
| Suzuki Coupling | High regioselectivity | Costly Pd catalysts | 75–82% |
| NAS | No transition metals | Limited to activated substrates | 60–65% |
| Amide Coupling | High efficiency | Moisture-sensitive reagents | 78–85% |
Q & A
Q. Optimization strategies :
- Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to adjust reaction time and minimize byproducts .
Advanced: How can molecular docking studies be designed to predict the interaction of this compound with biological targets?
Answer:
Molecular docking requires:
Target selection : Prioritize enzymes/receptors implicated in diseases (e.g., kinases, GPCRs) based on structural analogs (e.g., triazole-thioacetamide derivatives with reported kinase inhibition) .
Ligand preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina), accounting for tautomerism and protonation states .
Docking parameters : Use grid boxes encompassing active sites (e.g., ATP-binding pockets for kinases) and validate with known inhibitors .
Post-docking analysis : Calculate binding free energy (ΔG) and analyze hydrogen bonding/π-π interactions involving the bromophenoxy and thiazole groups .
Validation : Cross-reference docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Essential techniques :
Best practices : Use a combination of techniques to resolve ambiguities (e.g., distinguishing regioisomers via NOESY NMR) .
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?
Answer:
SAR workflow :
Core modifications :
- Replace the bromine atom with other halogens (Cl, F) or electron-withdrawing groups to modulate electronic effects .
- Modify the phenoxyphenyl group with substituents (e.g., methyl, methoxy) to enhance lipophilicity .
Biological testing :
- Screen analogs against target-specific assays (e.g., kinase inhibition, cytotoxicity).
- Compare IC₅₀ values to identify critical substituents (e.g., bromine’s role in target binding) .
Data analysis :
- Use QSAR models to correlate substituent properties (e.g., Hammett σ) with activity trends .
Case study : Thiazole analogs with 4-methyl substitution showed 3-fold higher activity against cancer cell lines than unsubstituted derivatives .
Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?
Answer:
Root causes :
Q. Resolution strategies :
Standardize assays : Use established protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination.
Comparative studies : Test the compound alongside analogs under identical conditions .
Mechanistic studies : Perform target engagement assays (e.g., SPR, ITC) to validate direct interactions .
Example : A bromophenoxy derivative exhibited potent anti-inflammatory activity in RAW264.7 cells, while a chlorophenoxy analog showed weaker effects due to reduced hydrophobic interactions .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s therapeutic potential?
Answer:
Assay panel :
- Cytotoxicity : MTT assay on cancer/normal cell lines (e.g., HeLa, HEK293) to determine selectivity .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
- Anti-inflammatory activity : LPS-induced TNF-α/IL-6 secretion in macrophages .
Q. Protocol optimization :
- Use DMSO concentrations <0.1% to avoid solvent toxicity.
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How can computational chemistry tools predict metabolic stability and toxicity profiles?
Answer:
Tools and workflows :
Metabolism prediction :
- Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., acetamide hydrolysis, thiazole oxidation) .
Toxicity screening :
- Apply Derek Nexus to assess mutagenicity (e.g., alert for aromatic amines) .
Physicochemical properties :
- Calculate logP (optimal range: 2–4) and polar surface area (<140 Ų) to predict bioavailability .
Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
